Ethyl 2-ethyl-3-hydroxybutanoate

Description

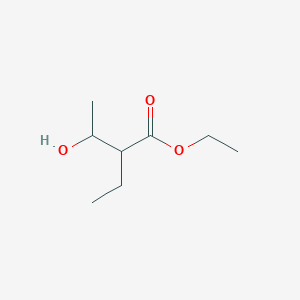

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSBSICHVQCQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282959 | |

| Record name | Ethyl 2-ethyl-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-11-2 | |

| Record name | NSC28980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-ethyl-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethyl-3-hydroxybutanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-ethyl-3-hydroxybutanoate, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Chemical Properties

This compound is a chiral ester with significant applications in organic synthesis. A summary of its fundamental chemical and physical properties is presented below.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₁₆O₃ | PubChem |

| Molecular Weight | 160.21 g/mol | PubChem |

| CAS Number | 5465-11-2 | PubChem |

| Boiling Point | 170-175 °C at 760 mmHg | The Good Scents Company Information System[1] |

| Density | 1.017 g/mL at 25 °C | Sigma-Aldrich[2] |

| Water Solubility | ≥ 100 mg/mL at 23 °C | CAMEO Chemicals, PubChem[3][4] |

| Refractive Index | 1.42 at 20 °C | Sigma-Aldrich[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established organic chemistry techniques and can be adapted for specific laboratory settings.

Synthesis of this compound via Reduction of Ethyl 2-ethylacetoacetate

This protocol details the synthesis of this compound by the reduction of ethyl 2-ethylacetoacetate using sodium borohydride.

Materials:

-

Ethyl 2-ethylacetoacetate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of ethyl 2-ethylacetoacetate in 100 mL of methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 2.5 g of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

-

Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified further by vacuum distillation.

Characterization Protocols

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for the analysis of polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

-

Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

-

Set the GC oven temperature program: initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

-

Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Inject 1 µL of the sample in splitless mode.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

Identify the peak corresponding to this compound and analyze its mass spectrum for characteristic fragments to confirm the structure.

Instrumentation:

-

FT-IR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance - ATR).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum for characteristic absorption bands, such as a broad O-H stretch around 3400 cm⁻¹, C-H stretches around 2900-3000 cm⁻¹, and a strong C=O stretch for the ester at approximately 1730 cm⁻¹.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

-

NMR tubes.

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

For ¹H NMR, analyze the chemical shifts, integration, and multiplicity of the signals to confirm the proton environment in the molecule.

-

For ¹³C NMR, analyze the chemical shifts of the signals to identify all the unique carbon atoms in the structure.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

- 1. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]

- 2. Ethyl 3-hydroxybutyrate = 98 5405-41-4 [sigmaaldrich.com]

- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-ethyl-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral organic compound belonging to the class of β-hydroxy esters. Its structure, featuring two stereocenters, makes it a potentially valuable building block in asymmetric synthesis for the pharmaceutical and fine chemical industries. This technical guide provides a summary of the known information regarding its molecular structure, synthesis, and properties, while also highlighting areas where experimental data is currently lacking.

Molecular Identity

The fundamental details of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5465-11-2 | [1][2] |

| Molecular Formula | C₈H₁₆O₃ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| InChI Key | TYSBSICHVQCQDL-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCC(C(C)O)C(=O)OCC | [1] |

Molecular Structure and Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the butanoate backbone. This gives rise to four possible stereoisomers, which can be grouped into two pairs of diastereomers: syn ((2R,3S) and (2S,3R)) and anti ((2R,3R) and (2S,3S)). The relative and absolute stereochemistry of these isomers will significantly influence their biological activity and physical properties.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

| Property | Value (Computed) | Source |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 160.109944368 | [1] |

| Monoisotopic Mass | 160.109944368 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 123 | [1] |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in public spectral databases. Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) is available.

| Spectroscopic Data | Details | Source |

| GC-MS | NIST Number: 188214, Main library. Major peaks at m/z 101 and 116. | [1] |

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is the reduction of its corresponding β-keto ester, ethyl 2-ethylacetoacetate.[2] While a specific, detailed protocol for this exact transformation is not published, a general procedure can be adapted from the well-documented reductions of similar β-keto esters.

General Protocol for the Reduction of Ethyl 2-ethylacetoacetate

This protocol is a generalized procedure and requires optimization for the specific substrate.

Materials:

-

Ethyl 2-ethylacetoacetate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-ethylacetoacetate in a suitable anhydrous solvent (e.g., ethanol for NaBH₄, THF for LiAlH₄).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄ in portions, or a solution of LiAlH₄ in THF dropwise). The reaction is exothermic and should be controlled to maintain the temperature.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of 1M HCl at 0 °C until the evolution of gas ceases.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield this compound.

Note: The choice of reducing agent and solvent can influence the diastereoselectivity of the reaction. Non-chelating reducing agents in non-polar solvents tend to favor the anti diastereomer, while chelating agents in polar solvents may favor the syn diastereomer. This protocol will likely produce a mixture of diastereomers.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no published information available regarding the specific biological activity of this compound or its involvement in any signaling pathways. Research on related β-hydroxy esters suggests potential applications as chiral building blocks in the synthesis of bioactive molecules. However, any biological effects of this specific compound would need to be determined through dedicated screening and mechanistic studies.

Conclusion and Future Outlook

This compound is a molecule with potential applications in synthetic organic chemistry. While its basic molecular identity is established, there is a notable absence of comprehensive experimental data in the public domain. To fully realize the potential of this compound, further research is required to:

-

Determine its key physicochemical properties through experimental measurement.

-

Obtain and publish detailed ¹H and ¹³C NMR spectroscopic data for its various stereoisomers.

-

Develop and publish detailed, reproducible, and stereoselective synthetic protocols.

-

Investigate its biological activity through in vitro and in vivo screening to identify potential applications in drug discovery and development.

The availability of such data would be invaluable to the scientific community and would facilitate the use of this compound as a versatile chiral intermediate.

References

A Technical Guide to the Spectroscopic Profile of Ethyl 2-ethyl-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral specialty chemical with potential applications in the synthesis of complex organic molecules and as a building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and analysis. Due to the limited availability of published experimental spectra for the title compound, this guide also includes comparative data for the closely related and well-characterized compound, ethyl 3-hydroxybutanoate, to provide a foundational understanding and aid in spectral interpretation.

Spectroscopic Data

The spectroscopic data for this compound and the related ethyl 3-hydroxybutanoate are summarized below. These tables are designed for easy comparison and reference.

Mass Spectrometry (MS)

Table 1: GC-MS Data for this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | 73 (Top Peak), 101 (2nd Highest), 116 (3rd Highest) |

Infrared (IR) Spectroscopy

While a vapor phase IR spectrum is available for this compound, specific peak assignments are not readily published.[1] The expected characteristic absorption bands are outlined in Table 2 based on the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3500 - 3200 |

| C-H (Alkane) | Stretching | 2975 - 2850 |

| C=O (Ester) | Stretching, strong | 1750 - 1735 |

| C-O (Ester) | Stretching | 1300 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. Therefore, the data for the structurally similar ethyl 3-hydroxybutanoate are presented here for comparative purposes. The presence of an additional ethyl group at the C2 position in the target molecule would introduce further splitting and additional signals in the NMR spectra.

Table 3: ¹H NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.06 - 4.22 | m | 3H | -OCH₂CH₃ and -CH(OH)- |

| 3.22 | bs | 1H | -OH |

| 2.22 - 2.48 | m | 2H | -CH₂C=O |

| 1.23 | d, J=6.2 Hz | 3H | -CH(OH)CH₃ |

| 1.17 | t, J=7.0 Hz | 3H | -OCH₂CH₃ |

Table 4: ¹³C NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 172.9 | C=O |

| 64.2 | -CH(OH)- |

| 60.6 | -OCH₂CH₃ |

| 42.7 | -CH₂C=O |

| 22.3 | -CH(OH)CH₃ |

| 14.0 | -OCH₂CH₃ |

Experimental Protocols

Synthesis of this compound via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. The following is a proposed protocol for the synthesis of this compound.

Materials:

-

Zinc dust

-

Iodine (catalytic amount)

-

Dry tetrahydrofuran (THF)

-

Ethyl 2-bromopropanoate

-

Propanal

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents) and a crystal of iodine.

-

Heat the flask gently under a stream of nitrogen to activate the zinc, as evidenced by the disappearance of the iodine color.

-

Allow the flask to cool to room temperature and add dry THF.

-

A solution of ethyl 2-bromopropanoate (1.0 equivalent) and propanal (1.1 equivalents) in dry THF is added dropwise from the dropping funnel to the stirred zinc suspension.

-

After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for 2-3 hours until the starting materials are consumed (monitored by TLC).

-

The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is added cautiously to quench the reaction and dissolve the unreacted zinc.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Varian Gemini 300 or a Varian Mercury 400 spectrometer (or equivalent).[2]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Agilent 6890N gas chromatograph coupled to a 5973i mass spectrometer (or equivalent).

-

GC Conditions:

-

Column: HP-5MS capillary column (or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

Visualizations

Synthesis Pathway: Reformatsky Reaction

Caption: Proposed synthesis of this compound via the Reformatsky reaction.

Experimental Workflow: GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 2-ethyl-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-ethyl-3-hydroxybutanoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted ¹³C NMR data set based on the analysis of structurally similar compounds. It also includes a detailed experimental protocol for acquiring such data and visual aids to understand the molecular structure and the analytical workflow.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the local electronic environment of each carbon atom. For this compound, the presence of an ester carbonyl group, a hydroxyl group, and alkyl chains results in a characteristic spectrum. The predicted chemical shifts presented below are extrapolated from data for analogous compounds such as ethyl 3-hydroxybutanoate and other β-hydroxy esters.[1][2]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Number | Assignment | Predicted Chemical Shift (δ) in ppm |

| 1 | C =O | ~173-175 |

| 2 | C H(CH₂CH₃) | ~50-55 |

| 3 | C H(OH) | ~65-70 |

| 4 | C H₃ (on C3) | ~20-25 |

| 5 | O-C H₂CH₃ | ~60-62 |

| 6 | O-CH₂C H₃ | ~14-15 |

| 7 | CH₂C H₃ (on C2) | ~25-30 |

| 8 | C H₃ (on C2-ethyl) | ~12-14 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The diastereomers of this compound may exhibit slightly different chemical shifts.

Experimental Protocols

The following protocol outlines a general procedure for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of deuterated solvents is standard practice in NMR to avoid large solvent signals in the spectrum.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker AC 300 or a Varian Mercury 400 spectrometer, operating at a ¹³C frequency of 75 MHz or 100 MHz, respectively.[1][2]

-

Insert the sample into the spectrometer's probe.

-

Tune and match the probe for the ¹³C frequency to optimize the signal-to-noise ratio.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high-resolution spectrum with sharp, symmetrical peaks.

3. Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment should be performed. In this experiment, the coupling between carbon and proton nuclei is removed, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Typical acquisition parameters include:

-

Spectral Width: 0-220 ppm

-

Pulse Angle: 30-45°

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of the carbon nuclei)

-

Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks if desired, although peak intensities in a standard ¹³C NMR spectrum are not always directly proportional to the number of carbon atoms.

Visualizations

To aid in the interpretation of the ¹³C NMR data and the experimental process, the following diagrams are provided.

References

Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of ethyl 2-ethyl-3-hydroxybutanoate (C8H16O3), a molecule of interest in various research and development sectors. This document outlines the key mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway.

Mass Spectral Data

The electron ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern that is crucial for its identification and structural elucidation. The quantitative data from its mass spectrum, as cataloged in the NIST Mass Spectrometry Data Center under NIST Number 188214, is summarized below.[1]

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment Ion |

| 45 | Moderate | [C2H5O]+ |

| 57 | Moderate | [C4H9]+ |

| 73 | 100 (Base Peak) | [C3H5O2]+ |

| 101 | High | [C5H9O2]+ |

| 116 | Moderate | [M - C2H5OH]+• |

| 145 | Low | [M - CH3]+ |

| 160 | Low | [C8H16O3]+• (Molecular Ion) |

Note: The relative abundances are qualitative descriptions based on the available data. The molecular ion peak at m/z 160 is of low intensity, which is common for aliphatic esters and alcohols.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. This protocol is synthesized from standard methods for the analysis of similar ethyl esters.

2.1. Sample Preparation

Samples containing this compound should be dissolved in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890A Gas Chromatograph or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp: Increase to 220°C at a rate of 3°C/min.

-

Final hold: Maintain at 220°C for 20 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5975C Mass Selective Detector or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions, primarily alpha-cleavages and rearrangements. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

The fragmentation is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 160. The base peak at m/z 73 is likely formed through a McLafferty-type rearrangement followed by the loss of an alkene. The significant peak at m/z 101 results from an alpha-cleavage adjacent to the hydroxyl group. The ion at m/z 116 corresponds to the loss of a neutral ethanol molecule. Other observed fragments at m/z 45 and 57 arise from further fragmentation of the ester and alkyl functionalities.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-ethyl-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 2-ethyl-3-hydroxybutanoate. Due to the limited public availability of the specific experimental spectrum for this compound, this guide presents a detailed analysis based on the characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous compounds. This information is crucial for the structural elucidation and quality control of this and similar molecules in research and development settings.

Core Concepts in the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. Different functional groups within a molecule vibrate at specific, quantifiable frequencies when they absorb IR radiation. By analyzing the absorption spectrum, one can identify the functional groups present in the molecule, providing valuable insights into its structure.

This compound possesses three key functional groups that give rise to characteristic absorption bands in an IR spectrum:

-

Hydroxyl Group (-OH): The stretching vibration of the O-H bond in the secondary alcohol group is a prominent feature.

-

Ester Group (-COOR): This group is characterized by a strong carbonyl (C=O) stretching absorption and C-O stretching vibrations.

-

Alkyl Groups (C-H): The molecule contains several sp³ hybridized carbon atoms, leading to characteristic C-H stretching and bending vibrations.

Predicted Infrared Absorption Data

The following table summarizes the expected major infrared absorption bands for this compound. These predictions are based on established group frequency correlations and data from structurally similar compounds like ethyl (S)-3-hydroxybutanoate and ethyl 3-hydroxybutanoate.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3600 - 3200 | Broad, Medium-Strong | O-H Stretch | Hydroxyl (-OH) |

| ~2975 - 2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1735 - 1715 | Very Strong | C=O Stretch | Ester Carbonyl |

| ~1465 - 1440 | Medium | C-H Bend (Asymmetric) | Alkyl (CH₃, CH₂) |

| ~1375 - 1365 | Medium | C-H Bend (Symmetric) | Alkyl (CH₃) |

| ~1250 - 1150 | Strong | C-O Stretch | Ester |

| ~1100 | Medium-Strong | C-O Stretch | Secondary Alcohol |

Experimental Protocol for Acquiring the Infrared Spectrum

This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

Sample Preparation:

As this compound is a liquid at room temperature, sample preparation is straightforward.

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and atmospheric components (e.g., CO₂ and water vapor).

-

Place a small drop of the neat (undiluted) this compound sample directly onto the center of the ATR crystal.

-

If the sample is volatile, cover the ATR accessory to minimize evaporation during the measurement.

Data Acquisition:

-

Spectral Range: Set the spectrometer to scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired interferogram is subjected to a Fourier transform to generate the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).

Visualization of Key Concepts

The following diagrams illustrate the logical workflow of an IR spectroscopy experiment and the relationship between the functional groups of this compound and their expected spectral features.

Introduction to the Stereochemistry of Ethyl 2-ethyl-3-hydroxybutanoate

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-ethyl-3-hydroxybutanoate

This guide provides a comprehensive overview of the stereochemistry of this compound, a chiral molecule of interest in synthetic organic chemistry. The principles, synthesis, and analysis of its stereoisomers are detailed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages well-documented procedures and data for the closely related analogue, ethyl 3-hydroxybutanoate, to illustrate key concepts and techniques.

This compound possesses two chiral centers at the C2 and C3 positions. Consequently, it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) or (2S,3R) isomers is diastereomeric. These diastereomers are often referred to as syn and anti isomers, based on the relative orientation of the ethyl group at C2 and the hydroxyl group at C3.

Synthesis of this compound Stereoisomers

The primary synthetic route to this compound is the reduction of the corresponding β-keto ester, ethyl 2-ethylacetoacetate. The stereochemical outcome of this reduction can be controlled to selectively produce different diastereomers and enantiomers.

Diastereoselective Synthesis

The relative configuration of the two stereocenters can be influenced by the choice of reagents and reaction conditions, leading to either the syn or anti diastereomers. This is often achieved through chelation-controlled or non-chelation-controlled reductions.

-

Chelation Control (leading to syn isomers): In the presence of a chelating Lewis acid, such as titanium tetrachloride (TiCl₄), the β-keto ester forms a rigid cyclic intermediate with the reducing agent. The hydride is then delivered to the carbonyl group from the less sterically hindered face, resulting in the syn diastereomer.

-

Non-Chelation Control (leading to anti isomers): With non-chelating Lewis acids, like cerium(III) chloride (CeCl₃), or in the absence of a Lewis acid, the reaction proceeds through an open-chain transition state. Steric hindrance from the existing chiral center directs the approach of the reducing agent, favoring the formation of the anti diastereomer.

Enantioselective Synthesis

Enantiomerically enriched or pure stereoisomers are typically prepared using biocatalytic reductions. Enzymes, particularly reductases found in baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases (KREDs), can exhibit high stereoselectivity. While specific data for ethyl 2-ethylacetoacetate is scarce, the reduction of similar β-keto esters is well-established. For instance, the reduction of ethyl acetoacetate with baker's yeast predominantly yields the (S)-enantiomer. The enantiomeric excess (e.e.) can often be improved by modifying the reaction conditions, such as "starving" the yeast prior to use.[1]

Stereochemical Analysis

The determination of the diastereomeric ratio and enantiomeric excess of this compound requires specialized analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful method for separating and quantifying stereoisomers. Enantiomers are separated on a chiral stationary phase, typically a cyclodextrin derivative. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for stereochemical analysis. While the NMR spectra of enantiomers are identical in an achiral solvent, diastereomers will exhibit distinct spectra. The relative configuration (syn or anti) can often be determined by analyzing the coupling constants between the protons on C2 and C3. To distinguish between enantiomers, a chiral shift reagent or a chiral derivatizing agent can be used. These agents interact differently with each enantiomer, leading to the separation of their signals in the NMR spectrum.

Quantitative Data (Illustrative Examples)

Table 1: Enantioselective Reduction of Ethyl Acetoacetate using Baker's Yeast

| Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation ([α]²⁵_D) (c=1.3, CHCl₃) | Reference |

| (S)-(+)-ethyl 3-hydroxybutanoate | 59-76 | 85 | +37.2° | [1] |

| (S)-(+)-ethyl 3-hydroxybutanoate (starved yeast) | 70 | 94 | Not Reported | [1] |

Table 2: Chiral GC Analysis of Ethyl 3-hydroxybutanoate Enantiomers in Wine

| Enantiomer | Average Concentration in Red Wine (µg/L) | S/R Ratio in Red Wine | Olfactory Threshold in Dilute Alcohol (mg/L) | Reference |

| (S)-form | ~337.5 | ~75:25 (± 13) | 21 | [2] |

| (R)-form | ~112.5 | ~75:25 (± 13) | 63 | [2] |

Experimental Protocols (Illustrative Examples)

The following protocols are based on well-established procedures for the synthesis and analysis of ethyl 3-hydroxybutanoate and serve as a guide for developing methods for this compound.

Protocol for Enantioselective Reduction of Ethyl Acetoacetate with Baker's Yeast[1]

-

Preparation of Yeast Suspension: In a 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C.

-

Addition of Substrate: Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and stir for 24 hours at room temperature.

-

Second Substrate Addition: Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Reaction Monitoring and Work-up: Continue stirring for 50-60 hours. Monitor the reaction by gas chromatography. Upon completion, add 80 g of Celite and filter the mixture.

-

Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.

-

Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate under reduced pressure. Fractionally distill the residue at 12 mm pressure, collecting the fraction boiling at 71–73°C.

Protocol for Chiral Gas Chromatography Analysis of a Related Compound (Ethyl 2-hydroxy-3-methylbutanoate)[3]

-

Sample Preparation: Inject 1 µL of the organic extract in splitless mode.

-

GC Column: Use a BP21 capillary column (50 m x 0.32 mm, 0.25 µm film thickness). A γ-cyclodextrin phase is also noted for enantiomeric separation.

-

Injector and Oven Program: Set the injector temperature to 250°C with a splitless time of 0.75 min. The oven temperature program is as follows: hold at 40°C for 1 min, then ramp to 220°C at a rate of 3°C/min, and hold at 220°C for 20 min.

-

Detection: Use a mass spectrometer in electron impact mode at 70 eV with selected ion monitoring (SIM).

This guide provides a foundational understanding of the stereochemistry of this compound. While specific data for this compound is limited, the principles and experimental approaches detailed herein, illustrated with data from a close analogue, offer a robust framework for its synthesis and stereochemical characterization. Further research is encouraged to establish a more comprehensive dataset for this specific molecule.

References

An In-Depth Technical Guide on the Physical Properties of syn-Ethyl 2-Ethyl-3-Hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of ethyl 2-ethyl-3-hydroxybutanoate. Due to a scarcity of publicly available experimental data for the specific syn-diastereomer, this document presents computed data for the general compound and outlines standard experimental protocols for the determination of key physical characteristics.

Compound Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Ethyl 2-ethyl-3-hydroxybutyrate | PubChem[1] |

| CAS Registry Number | 5465-11-2 | PubChem[1] |

| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Refractive Index | Not experimentally determined | |

| Solubility | Not experimentally determined | |

| XLogP3-AA (Computed) | 1.1 | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a liquid organic compound such as syn-ethyl 2-ethyl-3-hydroxybutanoate.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Capillary Method (Thiele Tube or Mel-Temp Apparatus):

-

A small amount of the liquid sample is placed in a fusion or small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus equipped for boiling point determination.

-

The bath is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

While this compound is expected to be a liquid at room temperature, this protocol is relevant for solid derivatives or impurities.

-

Capillary Method (Mel-Temp or Fisher-Johns Apparatus):

-

A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated rapidly to determine an approximate melting range.

-

A fresh sample is then heated slowly (1-2 °C per minute) near the approximate melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.

-

Density is the mass per unit volume of a substance.

-

Pycnometer Method:

-

A pycnometer, a flask with a precise volume, is weighed empty.

-

It is then filled with the liquid sample, and any excess is removed to ensure the volume is exact.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

-

Gravimetric Method using a Balance:

-

A graduated cylinder is placed on a balance, and the balance is tared.

-

A known volume of the liquid is carefully added to the graduated cylinder.

-

The mass of the liquid is recorded from the balance.

-

The density is calculated by dividing the mass by the measured volume.

-

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Abbe Refractometer:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The prisms are closed and the instrument's light source is positioned.

-

The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs seen through the eyepiece.

-

A separate knob is used to eliminate any color fringe at the dividing line, making it as sharp as possible.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of a liquid chemical compound.

Caption: Logical workflow for the experimental determination of physical properties.

References

A Comprehensive Guide to the Theoretical Conformational Analysis of Ethyl 2-Ethyl-3-Hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral molecule with significant conformational flexibility that can influence its chemical reactivity and biological activity. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for applications in stereoselective synthesis and drug design. This technical guide provides a detailed framework for the theoretical conformational analysis of this compound. Due to the absence of specific published theoretical studies on this molecule, this document outlines a robust, generalized methodology based on established computational chemistry principles and findings from analogous β-hydroxy esters. The guide details experimental protocols for computational analysis, presents hypothetical yet plausible quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For a molecule like this compound, which contains two stereocenters and multiple rotatable bonds, a complex array of conformers can exist in equilibrium. The relative energies of these conformers, and the barriers to their interconversion, are of fundamental interest.

Theoretical conformational analysis, primarily through quantum chemical calculations, offers a powerful tool to probe this landscape. By employing methods such as Density Functional Theory (DFT), it is possible to identify stable conformers, quantify their relative energies, and analyze the intramolecular interactions that govern their stability. The most significant of these interactions in β-hydroxy esters is often the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester functionality.

This guide will focus on the (2R, 3S) and (2S, 3R) diastereomers as representative examples to illustrate the principles of the analysis.

Key Rotatable Bonds and Potential Conformers

The primary sources of conformational isomerism in this compound arise from the rotation around several key single bonds. The most critical of these are:

-

τ1: C(2)-C(3) bond: Rotation around this bond determines the relative orientation of the ethyl group at C(2) and the hydroxyl and methyl groups at C(3).

-

τ2: C(3)-O(H) bond: Rotation of the hydroxyl proton can either facilitate or disrupt the formation of an intramolecular hydrogen bond.

-

τ3: C(1)-O(ester) bond: Rotation around this bond influences the orientation of the ethoxy group.

The interplay of steric hindrance between the alkyl substituents and the potential for intramolecular hydrogen bonding will be the determining factors in the relative stability of the resulting conformers. The most stable conformers are anticipated to be those that can adopt a pseudo-cyclic arrangement stabilized by a hydrogen bond between the C(3)-hydroxyl group and the C(1)-carbonyl oxygen.

Detailed Methodologies for Computational Analysis

The following section outlines a standard protocol for the theoretical conformational analysis of this compound.

Initial Structure Generation and Conformational Search

-

Initial 3D Structure Generation: The initial 3D structures of the desired diastereomers of this compound are built using a molecular modeling program (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency. The key dihedral angles (τ1, τ2, and τ3) are systematically rotated (e.g., in 30° increments) to generate a comprehensive set of starting geometries.

Quantum Mechanical Geometry Optimization

-

Initial Optimization: The unique conformers identified from the conformational search are then subjected to geometry optimization using a computationally less demanding quantum mechanical method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)).

-

High-Level Optimization: The lowest energy conformers from the initial optimization are then re-optimized at a higher level of theory to obtain more accurate geometries and relative energies. A common and reliable choice is the B3LYP functional with a larger basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions like hydrogen bonds.

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be included using an implicit solvent model, such as the Polarizable Continuum Model (PCM), with a solvent like water or chloroform.

Vibrational Frequency Analysis

For each optimized structure, a vibrational frequency calculation is performed at the same level of theory as the final optimization. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Corrections: The frequency calculations provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy, which are crucial for obtaining accurate relative energies.

Final Energy Calculations

To further refine the relative energies of the conformers, single-point energy calculations can be performed on the high-level optimized geometries using an even more accurate method or a larger basis set.

Quantitative Data Presentation

The results of the computational analysis are best summarized in a table for clear comparison. The following table presents hypothetical but plausible data for the most stable conformers of a given diastereomer of this compound, showcasing the expected outcomes of the described protocol.

| Conformer ID | Dihedral Angle τ1 (C-C-C-O) (°) | Dihedral Angle τ2 (H-O-C-C) (°) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | H-bond distance (O-H···O=C) (Å) |

| Conf-1 | -65.8 | 1.5 | 0.00 | 0.00 | 1.95 |

| Conf-2 | 68.2 | 178.9 | 1.25 | 1.35 | - |

| Conf-3 | 175.3 | 179.5 | 2.50 | 2.65 | - |

| Conf-4 | -62.5 | 65.3 | 1.80 | 1.95 | - |

Note: This data is illustrative and intended to represent the type of results obtained from a theoretical conformational analysis. Conf-1 represents the global minimum, stabilized by an intramolecular hydrogen bond.

Visualizations

Computational Workflow

The logical flow of a theoretical conformational analysis can be visualized as follows:

Caption: Workflow for Theoretical Conformational Analysis.

Key Intramolecular Interactions

The stability of the most favorable conformer is typically dominated by an intramolecular hydrogen bond.

Caption: Key Intramolecular Hydrogen Bond Stabilization.

Conclusion

This guide provides a comprehensive overview of the theoretical methods required for a detailed conformational analysis of this compound. By following the outlined computational workflow, researchers can gain significant insights into the conformational preferences, relative stabilities, and key intramolecular interactions that define the three-dimensional structure of this molecule. Such information is invaluable for understanding its reactivity in chemical synthesis and its interaction with biological targets in drug development. While the presented quantitative data is hypothetical, it serves as a realistic representation of the expected outcomes from such a study, emphasizing the dominant role of intramolecular hydrogen bonding in stabilizing the most preferred conformers.

Discovery and history of beta-hydroxy esters

An In-depth Technical Guide to the Discovery and History of β-Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxy esters (β-hydroxy esters) are a cornerstone of modern organic synthesis, serving as versatile chiral building blocks for a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] Their history is a compelling narrative of chemical innovation, beginning with foundational discoveries in the late 19th century and evolving into the highly sophisticated, stereoselective catalytic methods used today. This guide provides a comprehensive technical overview of the key discoveries, reaction mechanisms, and experimental methodologies that have defined the synthesis of β-hydroxy esters. It traces the progression from the pioneering stoichiometric organometallic reactions of Reformatsky to the influential aldol reaction and culminates in the development of powerful asymmetric techniques that provide precise control over stereochemistry.

The Reformatsky Reaction: The Genesis of Direct Synthesis

The first direct and reliable method for the synthesis of β-hydroxy esters was discovered in 1887 by Russian chemist Sergey Nikolaevich Reformatsky.[3][4][5] The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[6][7] This discovery was significant because the organozinc reagent formed is less reactive than the Grignard reagents that would be discovered later, preventing unwanted side reactions with the ester functional group.[3][8] This unique reactivity profile carved out a crucial niche for the reaction in synthetic chemistry that it retains to this day.[9]

Reaction Mechanism

The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[8] The mechanism involves three key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent.[10]

-

Nucleophilic Addition: The organozinc enolate then adds to the carbonyl carbon of the aldehyde or ketone. The coordination of the carbonyl oxygen to the zinc atom is believed to proceed through a six-membered chair-like transition state.[8]

-

Acidic Workup: Subsequent hydrolysis in the presence of acid protonates the alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[8]

Generalized Experimental Protocol

The following is a representative protocol for a classic Reformatsky reaction. Activation of the zinc is often crucial for good yields.

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Zinc Activation: Zinc dust or turnings are added to the flask. Activation can be achieved by stirring with dilute HCl, followed by washes with water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, a small crystal of iodine can be added to the reaction mixture.

-

Reaction Execution: The carbonyl substrate (1.0 eq.) is dissolved in an anhydrous solvent (e.g., diethyl ether, THF, or benzene) and added to the flask.[6] A solution of the α-halo ester (1.1 eq.) in the same solvent is placed in the dropping funnel.

-

Initiation: A small portion of the α-halo ester solution is added to the zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by the disappearance of the iodine color (if used) or the formation of a cloudy solution.

-

Addition & Reflux: The remainder of the α-halo ester is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically heated at reflux for an additional 30-60 minutes to ensure complete reaction.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a cold, dilute acid solution (e.g., 10% H₂SO₄ or saturated aq. NH₄Cl) with vigorous stirring.

-

Extraction & Purification: The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Data Presentation: Representative Reformatsky Reactions

The table below summarizes typical yields for the Reformatsky reaction with various substrates.

| Carbonyl Substrate | α-Halo Ester | Solvent | Yield (%) | Reference |

| Heptanal | Ethyl bromoacetate | Benzene | 64% | [11] |

| Octanal | Ethyl bromoacetate | Benzene | 59% | [11] |

| Nonanal | Ethyl bromoacetate | Benzene | 55% | [11] |

| Acetophenone | Ethyl bromoacetate | Benzene/Ether | ~60-70% (Typical) | [6][10] |

| Cyclohexanone | Ethyl iodoacetate | THF | ~70-80% (Typical) | [6][12] |

The Aldol Reaction: A Parallel Discovery

Discovered independently by Charles-Adolphe Wurtz in 1872 and Alexander Borodin in 1869, the aldol reaction is a fundamental carbon-carbon bond-forming reaction.[13][14][15][16] In its classic form, it involves the combination of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, known as an "aldol".[17][18] While the direct product is not an ester, the reaction's principles and its subsequent modifications are central to the synthesis of the β-hydroxy carbonyl motif.

Base-Catalyzed Mechanism

The most common variant proceeds via a base-catalyzed mechanism involving an enolate intermediate.

-

Enolate Formation: A catalytic amount of base (e.g., hydroxide or alkoxide) removes an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate.[18]

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the substrate.[19]

-

Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to yield the β-hydroxy carbonyl product and regenerate the base catalyst.[17]

The Era of Asymmetric Synthesis

A major leap in the synthesis of β-hydroxy esters occurred with the advent of asymmetric synthesis, which allowed for the control of the absolute stereochemistry of the two newly formed chiral centers. This was critical for the synthesis of enantiomerically pure pharmaceuticals and natural products.

The Evans Asymmetric Aldol Reaction

In the early 1980s, David A. Evans developed a highly reliable method for diastereoselective and enantioselective aldol reactions using removable chiral auxiliaries.[17] The most common auxiliaries are N-acyloxazolidinones derived from readily available amino acids like valine or phenylalanine.[20][21]

The workflow involves covalently attaching the chiral auxiliary to a carboxylic acid, forming an imide. This imide is then enolized, typically with a boron reagent to form a conformationally rigid Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face, leading to predictable and high levels of stereocontrol.[20][22]

-

Imide Formation: The carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride) and then reacted with the lithium salt of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

-

Enolization: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like CH₂Cl₂ and cooled to -78 °C. A Lewis acid (e.g., dibutylboron triflate, 1.1 eq.) is added, followed by a hindered base (e.g., triethylamine, 1.2 eq.). The mixture is stirred to form the Z-enolate.

-

Aldehyde Addition: The aldehyde (1.2 eq.), pre-cooled to -78 °C, is added to the enolate solution. The reaction is stirred at -78 °C for several hours, then allowed to warm slowly to room temperature.

-

Workup: The reaction is quenched by adding a phosphate buffer (pH 7). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organics are washed, dried, and concentrated.

-

Auxiliary Cleavage: The aldol adduct is dissolved in a solvent mixture like THF/water and treated with a reagent such as lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) to hydrolyze the imide, releasing the chiral β-hydroxy acid and recovering the auxiliary.[22]

-

Purification: The product is purified by chromatography to separate the desired β-hydroxy acid from the recovered chiral auxiliary.

The Evans methodology is renowned for its exceptionally high levels of stereocontrol.

| N-Acyl Imide | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C | >99:1 | [20][22] |

| Propionyl | Benzaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C | 98:2 | [17] |

| Acetyl | Propionaldehyde | TiCl₄, (-)-Sparteine, CH₂Cl₂ | 1:99 ("non-Evans syn") | [17] |

Noyori Asymmetric Hydrogenation

A paradigm shift in the synthesis of chiral β-hydroxy esters came with the work of Ryōji Noyori, who developed catalytic asymmetric hydrogenation of β-keto esters.[23] This method is highly atom-economical and operationally simpler than auxiliary-based methods. The most famous catalysts for this transformation are ruthenium complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[24][25]

The reaction involves the direct hydrogenation of a prochiral β-keto ester using a small amount of the chiral catalyst, affording the β-hydroxy ester in high yield and with excellent enantioselectivity.[26][27]

This method consistently delivers products with near-perfect enantiomeric excess.

| β-Keto Ester Substrate | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Methyl 3-oxobutanoate | RuCl₂[(R)-BINAP] | H₂ (100 atm), MeOH, 100°C | 96% | >99% (R) | [25] |

| Ethyl benzoylacetate | RuBr₂[(S)-BINAP] | H₂ (4 atm), EtOH/CH₂Cl₂, RT | 100% | 99% (S) | [25][26] |

| Methyl 2,2-dimethyl-3-oxobutanoate | RuCl₂[(S)-BINAP] | H₂ (100 atm), MeOH, 36h | 99% | 96% (S) | [25] |

| Ethyl 3-oxopentanoate | Ru-BINAP | H₂ (50 atm), MeOH | >95% | 99% | [24] |

Conclusion

The historical journey of β-hydroxy ester synthesis showcases a remarkable evolution in the field of organic chemistry. From the foundational discovery of the Reformatsky reaction, which provided the first direct access to this important structural motif, to the parallel development of the aldol reaction, chemists have continuously sought more efficient and controlled methodologies. The true revolution arrived with the advent of asymmetric synthesis. The substrate-controlled, auxiliary-based methods pioneered by Evans provided a robust and predictable way to access stereochemically pure compounds, profoundly impacting the synthesis of complex natural products. Subsequently, the catalyst-controlled asymmetric hydrogenation developed by Noyori offered a more elegant, efficient, and atom-economical alternative, setting a new standard for industrial and laboratory synthesis. Today, researchers and drug development professionals have a powerful and diverse toolkit for synthesizing β-hydroxy esters, a testament to over a century of chemical innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sergey Reformatsky - Wikipedia [en.wikipedia.org]

- 4. Sergey_Reformatsky [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. kpi.ua [kpi.ua]

- 10. chemistnotes.com [chemistnotes.com]

- 11. researchgate.net [researchgate.net]

- 12. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. About: Aldol reaction [dbpedia.org]

- 15. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 16. Alexander Borodin - Wikipedia [en.wikipedia.org]

- 17. Aldol reaction - Wikipedia [en.wikipedia.org]

- 18. Aldol_reaction [chemeurope.com]

- 19. scribd.com [scribd.com]

- 20. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 21. Evans aldol ppt | PPTX [slideshare.net]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 26. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of Substituted Hydroxybutanoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxybutanoates represent a versatile class of chemical compounds with a wide spectrum of biological activities, making them promising candidates in the field of drug discovery and development. These molecules, characterized by a four-carbon chain with a hydroxyl group and a carboxylate group, can be synthetically modified with various substituent groups to modulate their physicochemical properties and biological functions. Their applications span from neuroprotection and anticancer activity to antimicrobial effects and the regulation of key cellular signaling pathways. This guide provides a comprehensive overview of the current understanding of the biological activities of substituted hydroxybutanoates, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Key Biological Activities and Quantitative Data

The biological efficacy of substituted hydroxybutanoates is diverse and dependent on their specific chemical structures. The following sections summarize the primary activities and present the available quantitative data in a structured format.

Histone Deacetylase (HDAC) Inhibition

A significant area of research has focused on the role of hydroxybutanoate derivatives as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] Inhibition of HDACs can result in the hyperacetylation of histones, which alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

β-hydroxybutyrate (BHB), a well-known ketone body, has been identified as an endogenous HDAC inhibitor.[3] This activity is believed to contribute to its neuroprotective and cardioprotective effects. For instance, BHB has been shown to inhibit HDAC3, promoting the generation of claudin-5 and attenuating cardiac microvascular hyperpermeability in diabetic models.[3] Other substituted hydroxybutanoates, such as sodium butyrate, are also potent pan-HDAC inhibitors used in research.[2][4]

Table 1: HDAC Inhibition Data

| Compound | Target | Cell Line/System | IC50 / Activity | Reference |

|---|---|---|---|---|

| β-hydroxybutyrate (BHB) | HDAC3 | Human Cardiac Microvascular Endothelial Cells (HCMECs) | Promotes claudin-5 generation | [3] |

| Sodium Butyrate | Pan-HDAC | Mouse Brain Tissue | Effective inhibitor | [4] |

| Butyrate, Propionate | HDACs | Human Umbilical Vein Endothelial Cells (HUVEC) | Demonstrated inhibition | |

Anticancer and Kinase Inhibition Activity

Several substituted hydroxybutanoates have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling molecules, such as protein kinases.

Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src kinase inhibitors.[5] Src is a non-receptor tyrosine kinase that is often overexpressed in various human cancers and plays a critical role in tumor growth, metastasis, and invasion.[5] The inhibition of Src kinase is therefore a promising strategy for cancer therapy.

Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

| Compound (Substituent on Aryl Ring) | IC50 (µM) | Reference |

|---|---|---|

| 3-methyl | 48.3 | [5] |

| 2,4-dichloro | > 48.3 | [5] |

| 4-fluoro | > 48.3 | [5] |

| Range of tested compounds | 48.3 - 90.3 |[5] |

Neuroprotective Effects

Derivatives of 3-hydroxybutyric acid (3-HB) have demonstrated neuroprotective properties by inhibiting apoptosis in glial cells.[6] These compounds have been shown to elevate cytosolic Ca2+ concentration, a key event in their anti-apoptotic signaling.[6] This effect is partly mediated through L-type voltage-dependent calcium channels.[6] The methyl ester of 3-HB (M-3-HB) was found to be more efficient than the sodium salts (D-3-HB and DL-3-HB) due to its better cell permeability.[6]

Table 3: Neuroprotective Activity of 3-Hydroxybutyrate Derivatives

| Compound | Effect | Cell Type | Key Finding | Reference |

|---|---|---|---|---|

| D-3-hydroxybutyrate (D-3-HB) | Decreased apoptosis, elevated cytosolic Ca2+ | Mouse glial cells | Inhibits apoptosis via Ca2+ signaling | [6] |

| DL-3-hydroxybutyrate (DL-3-HB) | Decreased apoptosis, elevated cytosolic Ca2+ | Mouse glial cells | Similar activity to D-3-HB | [6] |

| Methyl (D)-3-hydroxybutyrate (M-3-HB) | More efficient in elevating cytosolic Ca2+ | Mouse glial cells | Higher cell permeability |[6] |

Antimicrobial and Antifungal Activity

Certain N-substituted-β-amino acid derivatives, which can be derived from hydroxybutanoates, have been synthesized and shown to possess antimicrobial and antifungal activities.[7] These compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi like Candida tenuis and Aspergillus niger.[7]

Table 4: Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives

| Compound Class | Target Organism | Activity Level | Reference |

|---|---|---|---|

| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Good activity at 0.5% concentration | [7] |

| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity |[7] |

Signaling Pathways and Mechanisms of Action

The biological effects of substituted hydroxybutanoates are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the compounds' mechanisms of action.

Neuroprotection via Calcium Signaling

As mentioned, 3-hydroxybutyrate derivatives exert their neuroprotective effects by modulating intracellular calcium levels. The elevation of cytosolic Ca2+ inhibits apoptosis.

Caption: 3-HB derivative-mediated anti-apoptotic signaling pathway.

Modulation of Inflammatory Pathways

Higher concentrations of β-hydroxybutyrate (BHB) have been shown to induce an inflammatory response in calf hepatocytes through the activation of the NF-κB signaling pathway, which may be initiated by oxidative stress.[8]

Caption: BHBA-induced NF-κB inflammatory pathway in hepatocytes.

Regulation of Protein Synthesis

β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine, can attenuate the depression of protein synthesis in skeletal muscle under cachectic conditions. This is achieved through the modulation of the mTOR signaling pathway and by reducing the phosphorylation of eIF2α.[9][10]

Caption: HMB's dual mechanism in regulating protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of substituted hydroxybutanoates.

Protocol for Determining the IC50 of Inhibitors Using MTT Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a test compound on adherent cells.[11]

Materials:

-

Adherent cells in logarithmic growth phase

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (substituted hydroxybutanoate) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette and sterile tips

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding:

-

Harvest cells using trypsin and resuspend in complete medium.

-

Count the cells and adjust the concentration to 5-10×10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.[11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-